![molecular formula C15H28N2O2 B1528096 Tert-butyl-9-Amino-3-azaspiro[5.5]undecan-3-carboxylat CAS No. 1272758-41-4](/img/structure/B1528096.png)
Tert-butyl-9-Amino-3-azaspiro[5.5]undecan-3-carboxylat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate is primarily utilized in the development of pharmaceuticals, particularly as a building block in the synthesis of bioactive compounds. Its unique spirocyclic structure contributes to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Research
Recent studies have investigated the compound's potential in anticancer therapies, particularly due to its ability to interact with specific biological targets involved in cancer cell proliferation. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis .
Neuropharmacology
The compound has also been explored for neuropharmacological applications. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as depression and anxiety .
Synthesis and Derivatives
The synthesis of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate involves multi-step organic reactions that can lead to various derivatives with enhanced pharmacological properties. The ability to modify the compound's structure opens avenues for creating more potent analogs.
Case Study: Synthesis of Derivatives
A study demonstrated the synthesis of several derivatives of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate, which were evaluated for their biological activities. Some derivatives exhibited improved selectivity and potency against targeted enzymes involved in disease pathways .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Building block for pharmaceuticals | Potential anticancer activity |
Neuropharmacology | Possible treatment for neurological disorders | Interaction with neurotransmitter systems |
Synthesis | Derivatives for enhanced activity | Improved selectivity and potency |
Safety Profile | Handling precautions | Classified as harmful |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate typically involves the reaction of tert-butyl 3-azaspiro[5.5]undecane-3-carboxylate with an amine source under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives .
Wirkmechanismus
The mechanism of action of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and receptor binding, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate oxalate
Uniqueness
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings.
Biologische Aktivität
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1272758-41-4) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of spirocyclic compounds, which have shown promise in various pharmacological applications, including as ligands for neurotransmitter receptors.
Chemical Structure and Properties
The molecular formula of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate is with a molecular weight of approximately 268.401 g/mol. Its structure features a spirocyclic framework that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H28N2O2 |
Molecular Weight | 268.401 g/mol |
CAS Number | 1272758-41-4 |
Purity | ≥ 97% |
GABA Receptor Interaction
Recent studies have highlighted the role of similar spirocyclic compounds as antagonists of the gamma-aminobutyric acid type A receptor (GABAAR). Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate may exhibit similar properties, potentially influencing GABAergic signaling pathways, which are crucial in regulating neuronal excitability and neurotransmission.
- Mechanism of Action : Compounds with a spirocyclic structure have been shown to bind to the GABAARs, modulating their activity. This interaction can lead to significant effects on cellular functions, including immune response modulation and neuronal inhibition.
- Case Studies : A study by Bavo et al. (2021) demonstrated that related compounds acted as competitive antagonists at GABAARs, suggesting that tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate may also possess antagonistic properties against these receptors .
Immunomodulatory Effects
The influence of GABAARs on T cell proliferation suggests that compounds affecting these receptors could modulate immune responses. For instance, the potentiation of GABAAR activity has been linked to suppressed T cell responses, indicating a potential therapeutic application in inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate:
Compound | Binding Affinity (Ki) | Activity Type |
---|---|---|
Compound A | 50 nM | GABAAR Antagonist |
Compound B | 200 nM | GABAAR Antagonist |
Tert-butyl | TBD | Potential Antagonist |
Note: TBD indicates that further studies are required to establish binding affinities for tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate.
Eigenschaften
IUPAC Name |
tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15/h12H,4-11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNOLSVIODXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745367 | |
Record name | tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272758-41-4 | |
Record name | tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.